molecular formula C6H7BrN2 B1285222 2-Amino-3-bromo-4-picoline CAS No. 40073-38-9

2-Amino-3-bromo-4-picoline

Cat. No.: B1285222
CAS No.: 40073-38-9
M. Wt: 187.04 g/mol
InChI Key: PDFCXUVNUUYYOI-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-4-picoline is an organic compound with the molecular formula C6H7BrN2 It is a derivative of picoline, a methyl-substituted pyridine

Biochemical Analysis

Biochemical Properties

2-Amino-3-bromo-4-picoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAP kinase), which is involved in various cellular processes including inflammation and stress responses . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity and thereby modulating the biochemical pathways it controls.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38α MAP kinase can lead to altered signaling pathways that regulate the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . These changes can have downstream effects on gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor of enzymes like p38α MAP kinase by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular responses, particularly in pathways related to inflammation and stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, toxic or adverse effects can occur, including potential damage to tissues and organs . Threshold effects are often observed, where a specific dosage is required to achieve a significant biochemical or physiological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels within cells . Its interactions with enzymes such as p38α MAP kinase highlight its role in modulating key biochemical pathways related to inflammation and cellular stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context . For example, its presence in the cytoplasm versus the nucleus can lead to distinct biochemical outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-4-picoline typically involves the bromination of 2-amino-4-picoline. One common method is the reaction of 2-amino-4-picoline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

C6H7N2+Br2C6H6BrN2+HBr\text{C}_6\text{H}_7\text{N}_2 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_6\text{BrN}_2 + \text{HBr} C6​H7​N2​+Br2​→C6​H6​BrN2​+HBr

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-4-picoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-amino-3-substituted-4-picoline derivatives.

    Oxidation: Formation of 2-nitro-3-bromo-4-picoline.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-4-picoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and amino groups play crucial roles in binding to these targets and influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-bromo-4-picoline is unique due to the presence of both amino and bromine groups on the picoline ring, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

3-bromo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFCXUVNUUYYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560029
Record name 3-Bromo-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40073-38-9
Record name 3-Bromo-4-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40073-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromo-4-methyl-pyridin-2-ylamine (3.38 g, 12.7 mmol) in THF (60 mL) cooled to −78° C. was added n-BuLi (1.9M in pentane) (13.4 mL, 25.4 mmol) to give an orange solution. The solution was stirred at −78° C. for 1 h and then quenched with water (10 mL). The pH of the mixture was adjusted to ˜12 with 10N NaOH and then extracted with CH2Cl2 (3×30 mL), dried (Na2SO4), filtered and concentrated in vacuo to give an orange oil. Purification by column chromatography on silica gel (Et2O) afforded 3-bromo-4-methyl-pyridin-2-ylamine (1.68 g, 71%) as a pale yellow solid. 1H NMR (CDCl3) δ 2.32 (s, 3H), 5.00 (br s, 2H), 6.52 (d, 1H, J=6.0 Hz), 7.84 (d, 1H, J=6.0 Hz).
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two

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